molecular formula C9H9F3N2O4 B10908299 5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid

5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B10908299
M. Wt: 266.17 g/mol
InChI Key: XQDLIARZXIFKFA-UHFFFAOYSA-N
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Description

5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid (CAS: 1946823-05-7) is a fluorinated pyrazole derivative with the molecular formula C₉H₉F₃N₂O₄ and a molecular weight of 266.17 g/mol . It features a pyrazole core substituted with a methoxycarbonyl group at position 5 and a 3,3,3-trifluoropropyl chain at position 1. This compound is classified as a high-purity active pharmaceutical ingredient (API) intermediate, manufactured under ISO-certified processes with a purity of ≥97% . Its structural uniqueness lies in the trifluoropropyl group, which enhances metabolic stability and lipophilicity—key traits for drug candidates .

Properties

Molecular Formula

C9H9F3N2O4

Molecular Weight

266.17 g/mol

IUPAC Name

5-methoxycarbonyl-1-(3,3,3-trifluoropropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H9F3N2O4/c1-18-8(17)6-4-5(7(15)16)13-14(6)3-2-9(10,11)12/h4H,2-3H2,1H3,(H,15,16)

InChI Key

XQDLIARZXIFKFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CCC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoropropyl Group: The trifluoropropyl group can be introduced via nucleophilic substitution reactions using 3,3,3-trifluoropropyl halides.

    Methoxycarbonylation: The methoxycarbonyl group can be introduced through esterification reactions using methanol and a suitable carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the methoxycarbonyl group to an alcohol or aldehyde.

    Substitution: The trifluoropropyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoropropyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The methoxycarbonyl group can also participate in hydrogen bonding, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Key Observations :

  • Trifluoropropyl Group : Present in the target compound and related analogs (e.g., ), this group enhances hydrophobicity and resistance to oxidative metabolism, critical for improving drug half-life .
  • Methoxycarbonyl vs. Other Carbonyl Derivatives : The methoxycarbonyl group at position 5 in the target compound contrasts with chlorocarbonyl (in ) or ethoxycarbonyl (in ), influencing reactivity and binding affinity.
  • Biological Activity: Compounds like 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid amides () exhibit anticancer properties via ALK5 inhibition, while 1,5-disubstituted pyrazoles () show broad-spectrum antimicrobial activity.

Biological Activity

5-(Methoxycarbonyl)-1-(3,3,3-trifluoropropyl)-1H-pyrazole-3-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a methoxycarbonyl group and a trifluoropropyl substituent, which enhance its pharmacological potential. Its molecular formula is C9H9F3N2O4, with a molecular weight of 266.17 g/mol.

Chemical Structure and Properties

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the trifluoropropyl group is notable for enhancing lipophilicity and biological efficacy. The following table summarizes key properties:

PropertyValue
Molecular FormulaC9H9F3N2O4
Molecular Weight266.17 g/mol
Boiling Point378.1 ± 42.0 °C (Predicted)
Density1.51 ± 0.1 g/cm³ (Predicted)

Anti-inflammatory and Analgesic Properties

Research indicates that compounds containing pyrazole moieties exhibit significant anti-inflammatory and analgesic effects. For instance, studies have shown that derivatives related to this compound can inhibit inflammation through various mechanisms:

  • Carrageenan-induced paw edema model : In this model, compounds have demonstrated substantial inhibition rates comparable to standard anti-inflammatory drugs like diclofenac . For example, some pyrazole derivatives showed ≥84.2% inhibition of inflammation.

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been well-documented. Compounds similar to this compound have shown effectiveness against various bacterial strains:

  • In vitro studies : Various derivatives were tested against pathogens such as E. coli and S. aureus, revealing promising antimicrobial efficacy . The structural modifications in these compounds often correlate with enhanced activity.

Case Studies and Research Findings

Several studies have explored the biological activity of pyrazole derivatives:

  • Study on Anti-inflammatory Activity : A series of 22 trisubstituted pyrazoles were synthesized and evaluated for their anti-inflammatory properties using the carrageenan-induced edema model. Some compounds showed comparable efficacy to established anti-inflammatory agents .
  • Antimicrobial Studies : Research involving novel pyrazole derivatives revealed significant antibacterial activity against multiple strains, with certain compounds exhibiting high potency similar to standard antibiotics .

The mechanisms through which this compound exerts its biological effects are still under investigation but may include:

  • Inhibition of Enzymes : Pyrazoles are known to inhibit various enzymes involved in inflammatory pathways.
  • Interaction with Biological Targets : The compound's unique structure allows it to interact effectively with biological targets, enhancing its therapeutic potential.

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